4-CHLORO-1-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
4-CHLORO-1-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group, quinazolinyl moiety, and pyrazole ring contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-1-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions
Quinazolinyl Intermediate Synthesis: The quinazolinyl intermediate can be synthesized through the condensation of anthranilic acid derivatives with isocyanates or isothiocyanates under controlled conditions.
Pyrazole Ring Formation: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of efficient catalysts, high-throughput reaction conditions, and purification techniques to ensure the desired product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-1-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur-containing moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for sulfur oxidation.
Reduction: LiAlH4 or NaBH4 for carbonyl reduction.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-CHLORO-1-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and reactivity. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound’s unique functional groups make it a candidate for developing new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Chemical Biology: It can be used as a probe or tool compound to study biological pathways and molecular interactions due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-CHLORO-1-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-1-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE: shares similarities with other quinazolinyl and pyrazole derivatives, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more potent compound compared to its analogs.
Properties
IUPAC Name |
4-chloro-2-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N5O2S/c1-22-9(8(15)10(20-22)14(16,17)18)11(24)21-23-12(25)6-4-2-3-5-7(6)19-13(23)26/h2-5H,1H3,(H,19,26)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLOQRSXMASVQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Cl)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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